molecular formula C12H15NO3 B8467516 Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No.: B8467516
M. Wt: 221.25 g/mol
InChI Key: AKKZWDPNRFZFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-aminophenyl)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-(2-aminophenyl)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8,13H2,1H3

InChI Key

AKKZWDPNRFZFEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Aminobenzoyl)propionic acid (26.7 g) and concentrated sulphuric acid (25 cc) in absolute ethanol (250 cc) are stirred for 17 hours at room temperature (approximately 20° C.). The ethanol is evaporated off under reduced pressure, water (200 cc) and ethyl acetate (200 cc) are added and potassium carbonate is added until the pH is 8. The mixture is filtered, and the aqueous phase decanted and re-extracted with ethyl acetate (2×100 cc). The organic phase is dried over magnesium sulphate, filtered and evaporated to dryness under reduced pressure. Ethyl 3-(2-aminobenzoyl)propionate (24.8 g) is obtained in the form of an oil. The proton NMR spectrum in deuterated chloroform shows the following characteristics:
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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